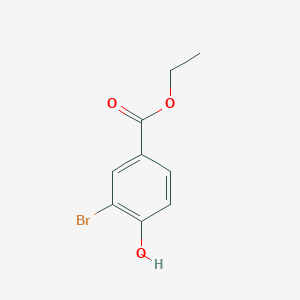

Ethyl 3-bromo-4-hydroxybenzoate

説明

Significance of Ethyl 3-bromo-4-hydroxybenzoate within the Brominated Phenolic Ester Class

This compound is a specific member of the brominated phenolic ester class. Its chemical structure consists of a benzene (B151609) ring substituted with an ethyl ester group, a hydroxyl group, and a bromine atom. This combination of functional groups makes it a valuable intermediate and building block in organic synthesis. The bromine atom at the 3-position, adjacent to the hydroxyl group, significantly influences the molecule's electronic properties and provides a reactive site for further chemical transformations, such as cross-coupling reactions.

The compound is classified as an organic building block, specifically a bromide, a benzene compound, and an ester. bldpharm.com Its utility in research is underscored by its availability from various chemical suppliers for early discovery research. sigmaaldrich.comchemicalbook.com While detailed studies focusing exclusively on this molecule are not abundant in public literature, its structural features suggest its potential use in synthesizing more complex molecules with desired biological or material properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 37470-58-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₉BrO₃ | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 245.07 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | bldpharm.com |

| SMILES Code | O=C(OCC)C1=CC=C(O)C(Br)=C1 | bldpharm.com |

| MDL Number | MFCD06204654 | sigmaaldrich.com |

Historical Context of Halogenated Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

The history of benzoic acid and its derivatives is rich, dating back to the 16th century with its discovery through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org Its structure was determined in 1832, and its antifungal properties were discovered in 1875. wikipedia.org Early industrial production methods sometimes involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), which resulted in a product containing significant amounts of chlorinated benzoic acid derivatives. wikipedia.orgnewworldencyclopedia.org This early appearance of halogenated byproducts foreshadowed the deliberate use of halogenation in modern synthesis.

In medicinal chemistry, the introduction of halogen atoms like bromine or chlorine into benzoic acid derivatives has become a key strategy. A study on the synthesis of a series of benzoic acid derivatives as VLA-4 antagonists found that introducing chlorine or bromine into the 3-position of the central benzene ring led to improved pharmacokinetic properties. nih.gov This highlights the critical role that halogenation plays in modifying a molecule's biological fate, including its clearance rate and bioavailability. nih.gov Benzoic acid and its derivatives are naturally present in many plants and serve as intermediates in the biosynthesis of numerous secondary metabolites. wikipedia.orgnih.gov Today, they are crucial precursors for the industrial synthesis of a wide range of organic substances. wikipedia.org

Current Research Landscape and Future Directions for this compound Studies

The current research landscape for this compound positions it primarily as a commercially available chemical intermediate for research and development. bldpharm.comchemicalbook.com Its availability allows researchers to acquire it for use in early-stage discovery projects. sigmaaldrich.com

Future research directions involving this compound are likely to capitalize on its distinct structural features:

Synthesis of Novel Bioactive Compounds: The presence of the bromo, hydroxyl, and ester functionalities makes it an ideal starting material or intermediate for creating new pharmaceutical candidates. The bromine atom can be used as a handle for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Development of Functional Materials: The phenolic hydroxyl group and the aromatic ring are features that can be incorporated into polymers or other materials. Research could explore its use in creating new resins, liquid crystals, or materials with specific optical or electronic properties.

Agrochemical Research: Benzoic acid derivatives are used in agriculture, and new halogenated compounds are often screened for potential herbicidal or pesticidal activity. researchgate.net this compound could serve as a precursor for such screening libraries.

Given its status as a readily available building block, the future of this compound in research is tied to the ingenuity of synthetic chemists in utilizing its versatile structure to explore new frontiers in medicine, materials science, and agriculture.

Structure

2D Structure

特性

IUPAC Name |

ethyl 3-bromo-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXRBHNFKLKRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406526 | |

| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37470-58-9 | |

| Record name | ETHYL 3-BROMO-4-HYDROXYBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-bromo-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3 Bromo 4 Hydroxybenzoate

Advanced Synthetic Routes for Ethyl 3-bromo-4-hydroxybenzoate

The synthesis of this compound can be achieved through several strategic approaches, each with its own advantages and considerations. These routes primarily involve the formation of the ester and the regioselective introduction of the bromine atom.

Esterification of 3-Bromo-4-hydroxybenzoic Acid

A primary and straightforward method for the synthesis of this compound is the direct esterification of 3-bromo-4-hydroxybenzoic acid. The most common method employed for this transformation is the Fischer esterification.

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. organic-chemistry.orggoogle.com To drive the equilibrium towards the product, the water formed during the reaction is typically removed, for instance, by using a Dean-Stark apparatus. organic-chemistry.org

A representative procedure involves refluxing 3-bromo-4-hydroxybenzoic acid in ethanol with a catalytic amount of concentrated sulfuric acid. The reaction progress is monitored, and upon completion, the excess ethanol is removed under reduced pressure. The crude product is then purified, often through recrystallization, to yield pure this compound.

Regioselective Bromination of Ethyl 4-hydroxybenzoate (B8730719) Precursors

An alternative and widely used strategy is the regioselective bromination of a commercially available precursor, Ethyl 4-hydroxybenzoate. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethoxycarbonyl group, bromination occurs at one of the ortho positions.

The reaction is typically carried out by treating Ethyl 4-hydroxybenzoate with a brominating agent, such as elemental bromine, in a suitable solvent. The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and minimizing the formation of by-products.

A significant challenge in the bromination of Ethyl 4-hydroxybenzoate is the potential for over-bromination, leading to the formation of the dibrominated by-product, Ethyl 3,5-dibromo-4-hydroxybenzoate (B1263476). The high activation of the aromatic ring by the hydroxyl group makes it susceptible to a second bromination at the other ortho position. google.com

Several strategies can be employed to control the formation of this dibrominated by-product. A key factor is the careful control of reaction temperature. A Chinese patent describes a method for the preparation of mthis compound, a closely related compound, where controlling the reaction temperature between -10°C and 50°C is crucial. google.com Specifically, the dropwise addition of bromine at a controlled temperature of 0-5°C, followed by reaction at a slightly higher temperature, can significantly improve the yield of the desired mono-brominated product and minimize the formation of the dibrominated species. google.com The use of a catalyst, such as glacial acetic acid in a halogenated alkane or ether solvent, also plays a role in controlling the reaction's selectivity. google.com

Table 1: Effect of Reaction Temperature on the Yield of Mthis compound

| Entry | Reactant | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield of Monobrominated Product (%) | Yield of Dibrominated Product | Reference |

| 1 | Methyl 4-hydroxybenzoate | Br₂ | Glacial Acetic Acid | Dichloromethane | 0-5 (addition), then rt | 77.5 | Not specified, but minimized | google.com |

| 2 | Methyl 4-hydroxybenzoate | Br₂ | Glacial Acetic Acid | Dichloromethane | >50 | Lower yield of desired product | Increased formation | google.com |

Note: This data is for the synthesis of the methyl ester, but the principle of temperature control is directly applicable to the synthesis of the ethyl ester.

One-Pot Multistep Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. wikipedia.org While a specific one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions can be applied.

A hypothetical one-pot approach could involve the initial esterification of 4-hydroxybenzoic acid with ethanol, followed by in-situ bromination of the resulting Ethyl 4-hydroxybenzoate without its isolation. This would require careful selection of reagents and reaction conditions to ensure compatibility between the two steps. For example, after the acid-catalyzed esterification, a neutralization step might be necessary before introducing the brominating agent. The choice of solvent would also be critical to accommodate both reaction steps. Such a process, while requiring optimization, could streamline the synthesis of the target compound.

Functional Group Transformations of this compound

The presence of three distinct functional groups—a phenolic hydroxyl group, an ethyl ester, and an aryl bromide—makes this compound a versatile building block for the synthesis of more complex molecules. Each of these groups can be selectively transformed.

Reactions of the Phenolic Hydroxyl Group:

Williamson Ether Synthesis: The hydroxyl group can be readily converted to an ether. wikipedia.orgyoutube.commasterorganicchemistry.com This is typically achieved by deprotonating the phenol (B47542) with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. wikipedia.org This reaction allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the 4-position.

Reactions of the Aryl Bromide:

Suzuki-Miyaura Coupling: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govarkat-usa.org This reaction is a powerful tool for constructing biaryl systems or introducing alkyl, alkenyl, or alkynyl groups at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgnih.gov This provides a direct route to a wide range of N-aryl compounds, which are prevalent in pharmaceuticals and other biologically active molecules. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgnih.govchemspider.com

Reactions of the Ethyl Ester:

Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid (3-bromo-4-hydroxybenzoic acid) under either acidic or basic conditions. fao.org Basic hydrolysis, or saponification, is often preferred and is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Reagents | Product Type |

| Phenolic Hydroxyl | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | 4-Alkoxy-3-bromobenzoate |

| Aryl Bromide | Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst, Base | 3-Aryl/Alkyl/Alkenyl-4-hydroxybenzoate |

| Aryl Bromide | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 3-Amino-4-hydroxybenzoate derivative |

| Ethyl Ester | Hydrolysis (Saponification) | Base (e.g., NaOH), then Acid (e.g., HCl) | 3-Bromo-4-hydroxybenzoic acid |

Reactivity of the Bromo Substituent

The bromo group on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. libretexts.org For this compound, the bromo substituent serves as the electrophilic partner. The reaction typically requires a palladium(0) catalyst, which is often generated in situ, a base, and a suitable solvent. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates. organic-chemistry.orgarkat-usa.org Phosphine ligands are commonly used to stabilize the palladium catalyst and tune its reactivity. libretexts.org

Table 1: Representative Conditions for Suzuki Coupling of Aryl Bromides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Room Temp - 100 | Effective for a diverse array of aryl bromides. organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temperature | Highly active catalyst system for various aryl halides. organic-chemistry.org |

| Pd(II) complex 7 | KOH | Water | 100 | Allows for coupling in aqueous media, which is environmentally benign. arkat-usa.org |

This table presents generalized conditions applicable to aryl bromides like this compound, based on documented reactions.

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. masterorganicchemistry.com This reaction is typically facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). For this compound, the ethyl carboxylate group helps to activate the ring for this type of substitution. The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, followed by the departure of the bromide ion to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

This methodology allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, directly onto the aromatic core.

Table 2: Examples of Nucleophilic Aromatic Substitution

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl 3-mercaptopropionate | Cesium carbonate, MeCN, 80°C (microwave) | Aryl thioether | researchgate.net |

This table provides examples of SNAr conditions used for substituted aromatic halides.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, allowing for transformations such as etherification, acylation, and alkylation.

The hydroxyl group of this compound can be converted into an ether through various methods. A particularly effective method for forming aryl-alkyl ethers is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds by activating the phenolic hydroxyl group through the formation of a phosphonium (B103445) intermediate, which is then displaced by another alcohol acting as the nucleophile. organic-chemistry.org The Mitsunobu reaction is known for its mild conditions and broad substrate scope, making it highly valuable for the synthesis of complex molecules. nih.govnih.gov

Table 3: Conditions for Etherification of Phenols

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Mitsunobu Reaction | Alcohol, PPh₃, DIAD or DEAD | THF | Aryl-alkyl ether nih.gov |

This table outlines common methods for the etherification of phenolic hydroxyl groups.

The phenolic hydroxyl group can be readily acylated to form esters or alkylated to form ethers. Acylation is often achieved using acyl chlorides or anhydrides in the presence of a base. A more recent, specific method involves a photoinduced radical cross-coupling between a phenol and an aldehyde, catalyzed by iridium and nickel complexes, to furnish the corresponding ester under mild conditions. nih.gov

Alkylation is commonly performed under Williamson ether synthesis conditions, where the phenol is first deprotonated with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov

Table 4: Reagents for Acylation and Alkylation of Phenols

| Transformation | Reagents | Conditions |

|---|---|---|

| Acylation | Aldehyde, Ir/Ni catalysts, Blue light | Room Temperature nih.gov |

This table details specific reagent systems for modifying phenolic hydroxyl groups.

Ester Moiety Reactivity

The ethyl ester group in this compound can undergo several characteristic transformations, most notably hydrolysis to a carboxylic acid or reduction to a primary alcohol.

Ester hydrolysis, or saponification, is typically carried out by heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid, 3-bromo-4-hydroxybenzoic acid.

Alternatively, the ester can be reduced to a primary alcohol (3-bromo-4-hydroxyphenyl)methanol. This transformation requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 5: Reactions of the Ester Moiety

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | NaOH or KOH, H₂O/EtOH, Heat | 3-bromo-4-hydroxybenzoic acid |

This table summarizes the primary transformations of the ethyl ester functional group.

Transesterification Processes

Transesterification is a crucial process for modifying the ester group of this compound, allowing for the synthesis of other alkyl 3-bromo-4-hydroxybenzoates. This reaction typically involves the treatment of the ethyl ester with a different alcohol in the presence of a catalytic amount of acid or base. The general mechanism involves the nucleophilic attack of the new alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, followed by the elimination of ethanol.

While specific literature on the transesterification of this compound is not abundant, the principles of this reaction are well-established. For instance, the conversion of the ethyl ester to the corresponding methyl ester could be achieved by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid or a metal alkoxide.

A related transformation has been reported in the synthesis of Ethyl 4-bromo-3-(ethoxymethyl)benzoate. chemicalbook.com In this multi-step synthesis, a precursor, ethyl 4-bromo-3-(bromomethyl)benzoate, is treated with sodium ethoxide in ethanol. chemicalbook.com This reaction, while not a direct transesterification of the hydroxyl group, demonstrates the utility of alkoxides in modifying ester-containing aromatic compounds.

Table 1: Illustrative Transesterification Reaction

| Reactant | Reagent | Product |

| This compound | Methanol (in excess), H₂SO₄ (catalyst) | Mthis compound |

This table represents a generalized and expected reaction based on standard organic chemistry principles, as direct experimental data for this specific transesterification was not found in the provided search results.

Saponification and Hydrolysis of the Ethyl Ester

The hydrolysis of the ethyl ester group in this compound to the corresponding carboxylic acid, 3-bromo-4-hydroxybenzoic acid, is a fundamental transformation. This can be achieved through either acid-catalyzed or base-mediated (saponification) hydrolysis.

Saponification, the base-mediated hydrolysis, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water.

The synthesis of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid has been described, indicating the stability of the bromo and hydroxyl substituents under certain reaction conditions. prepchem.com The hydrolysis of the ethyl ester of 3-bromo-4-hydroxybenzoate would be a final step in a synthetic sequence starting from ethyl p-hydroxybenzoate.

Table 2: Hydrolysis of this compound

| Reaction Type | Reagents | Product |

| Saponification | 1. NaOH (aq), Heat 2. HCl (aq) | 3-bromo-4-hydroxybenzoic acid |

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (catalyst), Heat | 3-bromo-4-hydroxybenzoic acid |

Exploration of Competing Substituent Reactivities in Synthesis

The synthesis and further functionalization of this compound are significantly influenced by the competing directing effects and reactivities of the hydroxyl, bromo, and ethyl carboxylate substituents on the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The bromine atom is a deactivating, yet ortho-, para-directing group. The ethyl carboxylate group is a deactivating, meta-directing group.

A key challenge in the synthesis of related compounds, such as mthis compound, is the prevention of di-substitution. google.com During the bromination of the precursor, methyl p-hydroxybenzoate, the strong activating effect of the hydroxyl group makes the positions ortho to it (C3 and C5) highly susceptible to electrophilic attack. google.com This can lead to the formation of the undesired 3,5-dibromo-4-hydroxybenzoate derivative as a significant byproduct. google.com

To achieve mono-bromination at the C3 position, careful control of reaction conditions is necessary. This often involves using a specific solvent system, such as a halogenated alkane or an ether, and a catalyst like glacial acetic acid, with the reaction carried out at low temperatures (e.g., -10°C to 50°C). google.com

The interplay of these substituent effects dictates the regioselectivity of further electrophilic aromatic substitution reactions on the this compound ring. The positions of subsequent substitution will be determined by the combined electronic and steric influences of the existing groups.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Bromo 4 Hydroxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of Ethyl 3-bromo-4-hydroxybenzoate is expected to reveal distinct signals corresponding to the aromatic protons, the ethyl group protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-withdrawing bromine atom and carbonyl group, and the electron-donating hydroxyl group.

The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the hydroxyl group (H-5) is expected to appear as a doublet, coupled to the proton at the 6-position. The proton at the 2-position, situated between the bromine and the ester group, would likely be a doublet, and the proton at the 6-position would be a doublet of doublets.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the three protons of the methyl (-CH₃-) group, which in turn will appear as a triplet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| H-2 | 8.1 - 8.3 | d | ~2 |

| H-5 | 7.0 - 7.2 | d | ~8-9 |

| H-6 | 7.8 - 8.0 | dd | ~8-9, ~2 |

| -OCH₂CH₃ | 4.2 - 4.4 | q | ~7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon bearing the hydroxyl group (C-4) will be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the bromine (C-3) will also be influenced. The remaining aromatic carbons will have shifts determined by the combined electronic effects of the substituents. The ethyl group carbons will appear upfield, with the methylene carbon around 60-65 ppm and the methyl carbon around 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 168 |

| C-1 | 122 - 125 |

| C-2 | 133 - 136 |

| C-3 | 110 - 113 |

| C-4 | 158 - 161 |

| C-5 | 115 - 118 |

| C-6 | 130 - 133 |

| -OCH₂CH₃ | 61 - 63 |

Variable-Temperature NMR Studies for Tautomeric Equilibria

Phenolic compounds can potentially exist in equilibrium with their keto tautomers. Variable-temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, signal broadening, or the appearance of new signals that indicate the presence of multiple species in equilibrium.

For this compound, VT-¹H NMR studies could be employed to investigate the potential for tautomerism involving the phenolic hydroxyl group and the benzene ring. If a tautomeric equilibrium exists and the rate of interconversion is on the NMR timescale, changes in temperature would affect this rate. At low temperatures, the exchange might be slow enough to observe separate signals for the tautomers. Conversely, at higher temperatures, a rapid exchange would lead to averaged signals. The absence of significant changes in the NMR spectrum over a range of temperatures would suggest that the compound exists predominantly in one tautomeric form.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment of complex molecules by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity of the aromatic protons. Cross-peaks would be observed between H-5 and H-6, and between H-2 and H-6 (a weaker, long-range coupling might also be visible). This would confirm their respective positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would unambiguously assign each proton signal to its corresponding carbon signal. For instance, the aromatic proton at δ 7.0-7.2 ppm would show a correlation to the carbon signal at δ 115-118 ppm, confirming this as the C-5/H-5 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected from the aromatic protons to the carbonyl carbon of the ester, and from the methylene protons of the ethyl group to the carbonyl carbon and the C-1 carbon of the aromatic ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₉H₉BrO₃) can be calculated based on the most abundant isotopes of its constituent elements.

The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₉⁷⁹BrO₃ | [M]⁺ | 243.9735 |

An experimental HRMS analysis confirming these exact masses would provide unequivocal evidence for the elemental composition of this compound.

Fragmentation Pathways and Structural Elucidation via MS/MS

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful analytical techniques for elucidating the structure of organic molecules like this compound. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, allowing for detailed structural characterization.

For this compound (C₉H₉BrO₃), the molecular ion peak is expected to appear as a characteristic doublet due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 244 and 246.

Key fragmentation pathways for aromatic esters involve cleavages adjacent to the carbonyl group and rearrangements. pharmacy180.comyoutube.com The most significant fragmentations anticipated for this compound are:

Loss of an ethoxy radical (•OCH₂CH₃): This is a common α-cleavage for ethyl esters, resulting in the formation of a highly stable 3-bromo-4-hydroxybenzoyl acylium ion. pharmacy180.com This fragmentation would produce a prominent doublet peak at m/z 199/201. GC-MS data for the analogous Mthis compound shows a top peak at m/z 199, corresponding to the loss of a methoxy (B1213986) radical, which supports this predicted pathway. nih.gov

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can occur, involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. youtube.com This would lead to the formation of the 3-bromo-4-hydroxybenzoic acid radical cation, with a doublet peak at m/z 216/218.

Loss of CO: Subsequent fragmentation of the acylium ion (m/z 199/201) can occur through the loss of a neutral carbon monoxide molecule, yielding a bromohydroxyphenyl cation at m/z 171/173.

The predicted fragmentation data is summarized in the table below.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 244/246 | 199/201 | •OCH₂CH₃ (45 Da) | α-cleavage of the ethoxy radical |

| 244/246 | 216/218 | C₂H₄ (28 Da) | McLafferty Rearrangement |

| 199/201 | 171/173 | CO (28 Da) | Decarbonylation of the acylium ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing valuable structural information. The IR spectrum of this compound is expected to show absorptions corresponding to its phenolic hydroxyl, ester, and aromatic functionalities.

While a dedicated spectrum for this compound is not published, its features can be accurately inferred from spectra of analogue compounds like Ethyl 3-hydroxybenzoate and Mthis compound, as well as from standard correlation tables. nist.govnih.govchemicalbook.comnih.govnist.gov

The key characteristic absorption bands are identified as follows:

O-H Stretching: A broad and strong absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group (O-H). The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: The spectrum will contain multiple C-H stretching vibrations. Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group (CH₃ and CH₂) will absorb just below 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption band corresponding to the ester carbonyl (C=O) group stretch is predicted to be in the 1730-1715 cm⁻¹ range. The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1600-1475 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretch associated with the ester linkage (Aryl-C-O) and the phenolic C-O stretch will likely appear in the 1300-1200 cm⁻¹ region, while the O-Alkyl C-O stretch of the ester will be found around 1100 cm⁻¹.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to produce an absorption at lower frequencies, typically in the 800-600 cm⁻¹ range.

These expected absorptions are summarized in the table below.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1475 | Medium to Weak |

| Ester/Phenol (B47542) C-O | Stretching | 1300 - 1200 | Strong |

| C-Br | Stretching | 800 - 600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Currently, there is no published crystal structure for this compound in the crystallographic literature. However, the crystal structure of a very close analogue, Methyl 4-bromo-3-hydroxybenzoate , has been determined and offers significant insight into the likely solid-state conformation and packing of the title compound.

The crystallographic data for the analogue Methyl 4-bromo-3-hydroxybenzoate is presented below as a predictive model.

Table 3: Crystal Data and Structure Refinement for Analogue Methyl 4-bromo-3-hydroxybenzoate

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₇BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.812 (4) |

| b (Å) | 6.317 (2) |

| c (Å) | 12.490 (5) |

| β (°) | 100.164 (6) |

| Volume (ų) | 839.7 (5) |

| Z | 4 |

| Key Intermolecular Interaction | O-H···O Hydrogen Bond |

Computational Chemistry and Theoretical Studies of Ethyl 3 Bromo 4 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a popular and versatile method, offering a good balance between accuracy and computational cost.

DFT calculations are highly effective in predicting a range of spectroscopic parameters. While experimental data provides direct measurements, theoretical predictions are invaluable for assigning spectral peaks and understanding the underlying electronic transitions. For instance, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) and Raman vibrational frequencies, and UV-Visible electronic absorption spectra.

In a comprehensive study on the related molecule, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were performed using the B3LYP method with a 6-311++G(d,p) basis set to analyze its vibrational and electronic spectra nih.gov. The theoretical vibrational frequencies showed excellent agreement with the experimental FT-IR and Raman spectra, aiding in the precise assignment of vibrational modes. Similarly, Time-Dependent DFT (TD-DFT) calculations were used to predict the UV-Visible absorption wavelengths, which correlated well with experimental findings in various solvents nih.gov.

Illustrative Vibrational Frequencies for a Related Compound (5-Bromo-2-Hydroxybenzaldehyde)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3250 | 3245 |

| C=O Stretch | 1655 | 1660 |

| Aromatic C-C Stretch | 1590 | 1595 |

| C-Br Stretch | 650 | 648 |

Data is illustrative and based on findings for an analogous compound to demonstrate the utility of DFT calculations. nih.gov

One of the primary applications of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles.

For a molecule like Ethyl 3-bromo-4-hydroxybenzoate, DFT optimization would reveal the planarity of the benzene (B151609) ring, the orientation of the ethyl ester and hydroxyl groups relative to the ring, and the spatial effects of the bromine substituent. In the study of 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations provided bond lengths and angles that were in close agreement with experimental X-ray crystallography data nih.gov.

Furthermore, DFT is used to explore the electronic structure. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the charge distribution on the molecule's surface. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl proton nih.gov. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity, with the energy gap between them indicating chemical stability and electronic transition properties researchgate.net.

Calculated Geometric Parameters for an Analogous Structure

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | C-Br | 1.91 Å |

| Bond Angle | C-C-O (ester) | 124.5° |

Values are representative for a bromo-hydroxy substituted benzene ring derived from DFT studies on analogous compounds. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of the conformational dynamics and thermodynamic properties of a system.

This compound possesses conformational flexibility, primarily due to the rotation around the C-O bond of the ester group and the C-C bond connecting the carbonyl group to the aromatic ring. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might adopt different shapes in various environments, such as in solution or when binding to a biological target. A study on 6-hydroxybenzothiazole-2-carboxamide derivatives utilized MD simulations to confirm the conformational stability of designed compounds within a receptor binding site nih.gov.

If this compound is investigated for potential biological activity, such as enzyme inhibition, MD simulations are essential for modeling its interaction with a protein target. After an initial docking pose is predicted, MD simulations can be run on the ligand-protein complex. These simulations reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the dynamic behavior of both the ligand and the protein's active site over time. The root-mean-square deviation (RMSD) of the ligand's position during the simulation is often used to assess the stability of the binding nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govbohrium.com These models are powerful tools in drug discovery and materials science for predicting the properties of new, untested compounds.

For a class of compounds including this compound, a QSAR model could be developed to predict its potential antimicrobial, antioxidant, or enzyme inhibitory activity. nih.govresearchgate.net This involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) frontiersin.org. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.net

Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time. For instance, a Nano-QSPR model was developed to predict the adsorption energy of brominated and chlorinated aromatic compounds on fullerene, highlighting the importance of descriptors like the dipole moment nih.gov.

Common Descriptor Classes in QSAR/QSPR Models

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count | Basic molecular properties |

| Topological | Wiener Index, Balaban Index | Describes molecular branching and shape |

| Geometric (3D) | Molecular Surface Area, Volume | Relates to size and steric effects |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes charge distribution and reactivity |

| Hydrophobic | LogP | Relates to partitioning between aqueous and lipid phases |

This table illustrates the types of descriptors commonly used in developing predictive models for aromatic compounds. researchgate.netfrontiersin.orgnih.gov

Analysis of Reactivity Descriptors and Reaction Pathways

Computational chemistry provides a powerful lens for understanding the intrinsic properties of a molecule, offering insights into its reactivity and potential behavior in chemical reactions. Through the calculation of various quantum chemical descriptors, a detailed picture of the electronic structure and reactivity of this compound can be painted. These theoretical studies are often performed using methodologies like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical analyses of structurally similar compounds. For instance, studies on related bromo-hydroxybenzoic acid derivatives can provide a robust framework for understanding the reactivity of the title compound. The principles of frontier molecular orbital (FMO) theory are central to this analysis, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Reactivity Descriptors

Based on the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

A study on a related compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, calculated using the B3LYP/6-311++G(d,p) level of theory, provides illustrative data that can be used to infer the reactivity of this compound. researchgate.net The following table summarizes these key reactivity descriptors.

| Reactivity Descriptor | Formula | Value (eV) - Example Data |

| HOMO Energy | EHOMO | -6.99 |

| LUMO Energy | ELUMO | -1.79 |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.20 |

| Ionization Potential | I ≈ -EHOMO | 6.99 |

| Electron Affinity | A ≈ -ELUMO | 1.79 |

| Electronegativity | χ = (I + A) / 2 | 4.39 |

| Chemical Hardness | η = (I - A) / 2 | 2.60 |

| Chemical Softness | S = 1 / η | 0.38 |

| Electrophilicity Index | ω = χ² / (2η) | 3.70 |

This data is for a structurally similar compound, 4-Bromo-3-(methoxymethoxy) benzoic acid, and is used here for illustrative purposes.

The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule. The ionization potential indicates the energy required to remove an electron, while the electron affinity shows the energy released upon gaining an electron. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Reaction Pathways

The calculated reactivity descriptors and the distribution of molecular orbitals can also shed light on potential reaction pathways. The molecular electrostatic potential (MEP) surface is another valuable tool, as it visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the oxygen atoms of the hydroxyl and ester groups are expected to be the most electron-rich sites, making them susceptible to attack by electrophiles. Conversely, the carbon atoms of the benzene ring, particularly those influenced by the electron-withdrawing bromo and carboxyl groups, would be potential sites for nucleophilic attack.

Theoretical studies can model various reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic acyl substitution. By calculating the activation energies for different potential pathways, computational chemistry can predict the most likely course of a reaction. For instance, the bromination of a similar compound, methyl p-hydroxybenzoate, is known to be influenced by the directing effects of the hydroxyl and ester groups. google.com Computational models can elucidate the regioselectivity of such reactions by examining the stability of the reaction intermediates.

Furthermore, computational methods are instrumental in exploring more complex reaction dynamics, such as those involving radical intermediates. While less common for this type of molecule under standard conditions, theoretical calculations can predict the feasibility of such pathways under specific stimuli, like UV radiation or the presence of radical initiators.

Applications of Ethyl 3 Bromo 4 Hydroxybenzoate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Novel Pharmacologically Active Derivatives

The chemical structure of Ethyl 3-bromo-4-hydroxybenzoate offers multiple sites for derivatization, allowing medicinal chemists to systematically modify the molecule to enhance its biological activity and explore its therapeutic potential.

Derivatization for Enhanced Biological Activity

The strategic modification of the this compound scaffold is a key approach to augmenting its pharmacological effects. The presence of the hydroxyl and ester functional groups, along with the bromine substituent, provides handles for a variety of chemical transformations. These modifications aim to alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its interaction with biological targets.

Role as a Precursor in Pharmaceutical Development

This compound and its close chemical relative, mthis compound, are recognized as important intermediates in the synthesis of more complex pharmaceutical agents. chemicalbook.com The core structure of these compounds provides a foundational framework upon which additional functionalities can be built to create molecules with desired therapeutic properties. A Chinese patent highlights a method for the preparation of mthis compound, underscoring its utility as a key intermediate in the preparation of various drugs. chemicalbook.com The synthesis process described in the patent aims to overcome challenges such as the formation of di-brominated by-products, thereby improving the yield and making it suitable for industrial-scale production. chemicalbook.com

Antimicrobial Activity Studies

The growing threat of antimicrobial resistance has spurred the search for new chemical entities with potent activity against pathogenic microorganisms. Derivatives of hydroxybenzoic acid have shown promise in this area, and the unique substitution pattern of this compound makes it an interesting candidate for the development of novel antimicrobial agents.

Evaluation against Pathogenic Microorganisms

While specific studies on the antimicrobial activity of derivatives of this compound are not extensively documented in publicly available literature, research on related compounds provides valuable insights. For instance, a study on biosourced functional hydroxybenzoate-co-lactide polymers demonstrated antimicrobial activity against Staphylococcus aureus. sigmaaldrich.com This suggests that the hydroxybenzoate core can be a viable starting point for designing new antibacterial agents. Further research is needed to systematically evaluate a library of this compound derivatives against a panel of clinically relevant bacteria and fungi to determine their spectrum of activity and potency.

Structure-Activity Relationships for Antimicrobial Efficacy

Understanding the relationship between the chemical structure of a compound and its antimicrobial activity is crucial for rational drug design. For derivatives of this compound, key structural features that could influence their antimicrobial efficacy include the nature and position of substituents on the aromatic ring. A study on novel p-hydroxybenzoic acid derivatives isolated from Bacopa procumbens revealed that higher lipophilicity correlated with enhanced antimicrobial activity. mdpi.com This finding suggests that modifying the ethyl ester of this compound to a more lipophilic group could potentially increase its antibacterial potency. Further studies involving the synthesis and antimicrobial testing of a series of analogs with systematic variations in their structure would be necessary to establish clear structure-activity relationships.

Anti-inflammatory Effects and Mechanisms

Inflammation is a complex biological response implicated in a wide range of diseases. The development of new anti-inflammatory agents with novel mechanisms of action is an ongoing area of research.

A study on a structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate (MBD), has shed light on the potential anti-inflammatory properties of this class of molecules. mdpi.comresearchgate.net Research has shown that MBD can attenuate inflammatory bowel disease by regulating the TLR/NF-κB signaling pathways. mdpi.comresearchgate.net Specifically, MBD was found to inhibit the expression of pro-inflammatory mediators such as TNF-α, NF-κB, IL-1β, and IL-6. mdpi.com It also suppressed the activation of key signaling molecules like MyD88 and TRAF6. mdpi.com These findings suggest that derivatives of this compound may exert their anti-inflammatory effects by modulating critical inflammatory pathways. Further investigations into the specific mechanisms of action of this compound derivatives are warranted to explore their therapeutic potential as anti-inflammatory drugs.

Investigation of Other Potential Therapeutic Applications

This compound, and its close chemical relative, mthis compound, are recognized as significant intermediates in the synthesis of a variety of more complex pharmaceutical compounds. nih.govgoogle.com While direct therapeutic applications of this compound itself are not documented, its value lies in its role as a versatile building block for creating novel molecules with potential biological activity.

The structure of this compound, featuring a substituted benzene (B151609) ring, makes it a valuable starting material for the generation of diverse chemical libraries. These libraries can then be screened for various therapeutic activities. The bromine atom, for instance, provides a reactive site for cross-coupling reactions, allowing for the attachment of other molecular fragments to build more complex structures. The hydroxyl and ester groups also offer sites for chemical modification, further increasing the diversity of potential derivatives.

Research in medicinal chemistry often involves the synthesis of novel heterocyclic compounds, many of which exhibit promising pharmacological properties, including anticancer and analgesic effects. The core structure provided by this compound can be elaborated into such heterocyclic systems. While specific drugs derived from this starting material are not extensively detailed in publicly available literature, the fundamental chemistry indicates its potential for use in the discovery of new therapeutic agents across various disease areas. The development of new synthetic methodologies, such as those for the efficient preparation of 3-bromo-4-hydroxybenzoate esters, underscores their importance to the pharmaceutical industry. google.com

Pharmacokinetic and Pharmacodynamic Considerations

The following sections discuss the predicted pharmacokinetic properties of this compound based on its chemical structure and established computational models. It is important to note that these are theoretical predictions and have not been confirmed by in vivo studies.

The oral bioavailability of a drug is a critical factor in its development and is influenced by properties such as lipophilicity and the presence of specific structural features. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the oral absorption of new chemical entities. nih.govelifesciences.org These models have identified that lipophilicity, often expressed as the distribution coefficient (log D), is a significant factor. nih.gov

For this compound, its predicted properties suggest moderate lipophilicity. While specific experimental data is unavailable, its structural characteristics, including the presence of a polar hydroxyl group and an ester, alongside a non-polar ethyl group and a brominated benzene ring, would result in a balance of hydrophilic and lipophilic character. The topological polar surface area (TPSA) is another key predictor of oral absorption. nih.gov Compounds with a lower TPSA generally exhibit better oral absorption. The predicted TPSA for the closely related mthis compound is 46.5 Ų, a value that suggests good potential for oral absorption. nih.gov Based on these general principles, it is predicted that this compound would have a reasonable potential for oral absorption.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS). nih.govnih.govmagtechjournal.com Predictive models for BBB permeability often rely on molecular descriptors such as lipophilicity (logP), polar surface area (PSA), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govmagtechjournal.com

Generally, compounds with high BBB permeability have a molecular weight under 400-500 Da, a logP value between 2 and 4, a PSA of less than 90 Ų, and a low number of hydrogen bond donors and acceptors. This compound has a molecular weight of approximately 245.07 g/mol and a predicted XLogP3 of 2.5, both of which are favorable for BBB penetration. nih.gov Its polar surface area is predicted to be 46.5 Ų, which is also within the optimal range for crossing the BBB. nih.gov

However, the presence of a hydroxyl group, which can act as a hydrogen bond donor, may slightly decrease its ability to permeate the BBB. While some computational models might suggest a possibility of BBB penetration based on these parameters, it is generally predicted that small, polar molecules like this compound will have limited passive diffusion across the BBB. researchgate.net More sophisticated models that account for active transport mechanisms would be needed for a more definitive prediction. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Predicting the interaction of a new chemical entity with CYP enzymes is a critical step in drug development to assess its metabolic stability and potential for drug-drug interactions.

There are no specific studies available in the public domain that detail the interaction of this compound with cytochrome P450 enzymes. However, based on its chemical structure, some predictions can be made. The molecule possesses a phenolic hydroxyl group and a halogenated aromatic ring, both of which are structural motifs known to be susceptible to metabolism by CYP enzymes, primarily through oxidation reactions.

The initial steps of metabolism would likely involve hydroxylation of the aromatic ring or dealkylation of the ethyl ester. Without specific in silico or in vitro data, it is not possible to predict which specific CYP isozymes (e.g., CYP3A4, CYP2D6) would be primarily responsible for its metabolism, nor can its potential to inhibit or induce these enzymes be determined. Such studies would be a necessary component of any formal preclinical development program.

Role of Ethyl 3 Bromo 4 Hydroxybenzoate in Material Science and Polymer Chemistry

Incorporation into Polymer Synthesis

The chemical architecture of Ethyl 3-bromo-4-hydroxybenzoate makes it a prime candidate for incorporation into polyesters and other condensation polymers. The presence of both a hydroxyl and an ester functional group allows it to act as a monomer in polycondensation reactions. Specifically, the hydroxyl group can react with carboxylic acids or their derivatives, while the ethyl ester group can undergo transesterification reactions.

A key area of interest is the synthesis of aromatic polyesters. Research has demonstrated the successful incorporation of structurally similar brominated p-hydroxybenzoic acid derivatives into polyester (B1180765) chains. For instance, ethoxylated 3,5-dibromo-4-hydroxybenzoic acid has been utilized in the preparation of high molecular weight copolyesters. google.com This process typically involves melt polymerization where the brominated monomer is reacted with other difunctional monomers, such as terephthalic acid and ethylene (B1197577) glycol or 1,4-butanediol. google.com The resulting copolyesters contain bromine atoms integrated into the polymer backbone. google.com

The polymerization reaction can be represented as follows:

n HO-(CH₂)₂-O-CO-C₆H₂(Br₂)-COOH + n HOOC-C₆H₄-COOH + n HO-(CH₂)₂-OH → [-O-(CH₂)₂-O-CO-C₆H₂(Br₂)-CO-O-(CH₂)₂-O-CO-C₆H₄-CO-]n + 2n H₂O

While direct studies on the polymerization of this compound are not extensively documented in publicly available literature, its structural analogy to other brominated hydroxybenzoic acids suggests its viability as a comonomer in similar polycondensation reactions. The reactivity of the hydroxyl and ester groups would allow for its integration into the main chain of polyesters, leading to the formation of brominated aromatic copolyesters.

Preparation of Materials with Specific Properties

The primary motivation for incorporating this compound or its derivatives into polymers is to engineer materials with specific, enhanced properties. The introduction of bromine atoms into the polymer structure is a well-established strategy for imparting flame retardancy.

Flame Retardancy:

Brominated compounds are known to act as effective flame retardants. google.com When the polymer is exposed to a flame, the carbon-bromine bonds break, releasing bromine radicals. These radicals can interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame. The effectiveness of flame retardancy is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in a mixture of oxygen and nitrogen that will support flaming combustion of a material.

For example, the incorporation of ethoxylated 3,5-dibromo-4-hydroxybenzoic acid into polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to significantly increase the LOI of the resulting copolyester. google.com A standard PET has an LOI of 21.1, whereas a copolyester containing 6.7% bromine derived from the dibrominated monomer exhibited an LOI of 23.8. google.com This demonstrates the direct impact of the brominated monomer on the flame retardant properties of the material. Furthermore, the flame retardant effect can be synergistically enhanced by the addition of antimony oxide. google.com

Interactive Data Table: Flame Retardant Properties of Brominated Copolyesters

| Polymer Composition | Bromine Content (%) | Limiting Oxygen Index (LOI) |

| Polyethylene Terephthalate (Control) | 0 | 21.1 |

| Copolyester with Ethoxylated 3,5-dibromo-4-hydroxybenzoic acid | 6.7 | 23.8 |

| Copolyester with Ethoxylated 3,5-dibromo-4-hydroxybenzoic acid and Antimony Oxide | 6.7 | >23.8 (Enhanced) |

Note: The data for the copolyester is based on the use of ethoxylated 3,5-dibromo-4-hydroxybenzoic acid as a surrogate for this compound, illustrating the principle of using brominated monomers. google.com

Thermal and UV Stability:

Beyond flame retardancy, the incorporation of aromatic and brominated units can also influence the thermal and ultraviolet (UV) stability of the polymer. Aromatic polyesters are known for their high thermal stability, and the introduction of brominated monomers has been shown to yield copolyesters with excellent thermal and UV stability, making them suitable for applications requiring durability under harsh conditions. google.com

Applications in Advanced Functional Materials

The unique properties imparted by the inclusion of this compound moieties in polymer chains open up possibilities for their use in a variety of advanced functional materials.

The enhanced flame retardancy makes these polymers highly suitable for applications where fire safety is a critical concern. This includes:

Fibers and Filaments: For use in textiles for protective clothing, upholstery, and carpets where reduced flammability is essential. google.com

Engineering Plastics: For components in electronic and electrical devices, automotive parts, and construction materials where fire resistance standards must be met.

The development of high-performance polymers with inherent flame retardancy is a significant area of research, and monomers like this compound are key building blocks in this endeavor. The ability to create materials that are not only mechanically robust and thermally stable but also possess enhanced safety features is crucial for a wide range of modern technologies.

Patents and Commercial Research for Ethyl 3 Bromo 4 Hydroxybenzoate

Patent Landscape Analysis of Synthetic Methods and Applications

A comprehensive analysis of the patent literature reveals that while patents specifically claiming Ethyl 3-bromo-4-hydroxybenzoate as a final product are limited, its synthesis and use are frequently described within broader patents for the preparation of more complex molecules. The intellectual property landscape is thus more focused on the downstream applications of this compound rather than its production as a standalone commercial entity.

Key trends observed in the patent literature include:

Focus on Analogues: A significant number of patents detail the synthesis of structurally similar compounds, most notably Mthis compound. google.comsigmaaldrich.compatsnap.comnih.gov For instance, Chinese patent CN103467296A discloses a preparation method for mthis compound using the bromination of methyl p-hydroxybenzoate. google.com The methodologies described in these patents, such as electrophilic bromination of the corresponding hydroxybenzoate ester, are often directly applicable to the synthesis of the ethyl ester derivative.

Bromination Strategies: Patents frequently describe various bromination techniques for producing 3-bromo-4-hydroxy-substituted aromatic compounds. These methods often aim to achieve high regioselectivity and yield, which are critical for industrial applications. For example, a Russian patent, RU2024482C1, details a method for the synthesis of 3-bromo-4-hydroxybenzaldehyde, a related intermediate, using bromine in the presence of hydrogen peroxide in a chlorohydrocarbon medium. google.com

Downstream Applications: The primary driver for the synthesis of this compound is its utility as a building block. Patents often describe its use in the synthesis of a wide array of more complex molecules, including but not limited to, pharmaceuticals and agrochemicals. The core structure of this compound provides a versatile scaffold for further chemical modifications.

A representative table of patents relevant to the synthesis of this compound and its analogs is provided below:

| Patent Number | Title/Focus | Key Findings |

| CN103467296A | Preparation method of 3-bromo-4-hydroxybenzoic acid methyl ester | Discloses a method for bromination of methyl p-hydroxybenzoate to yield the 3-bromo derivative, a process adaptable for the ethyl ester. google.com |

| RU2024482C1 | Method of synthesis of 3-bromo-4-hydroxybenzaldehyde | Describes a selective bromination process for a similar aldehyde, highlighting techniques relevant to producing 3-bromo-4-hydroxy aromatics. google.com |

| US3094558A | Process for making m-hydroxybenzoates | While focused on m-hydroxybenzoates, it provides insights into the industrial-scale production of hydroxybenzoic acid derivatives. google.com |

| JPH0791220B2 | Method for producing para-hydroxybenzoic acid | Details the industrial production of p-hydroxybenzoic acid, the precursor to the unbrominated ester, via the Kolbe-Schmidt reaction. google.com |

Commercial Production and Scale-up Considerations

The commercial production of this compound is not as widespread as that of high-tonnage commodity chemicals. Instead, it is typically produced on a smaller scale by specialized chemical manufacturers to meet the demands of the pharmaceutical and fine chemical industries.

The scale-up of the synthesis of this compound from laboratory to industrial production involves several key considerations:

Starting Material Sourcing: The primary starting material is ethyl p-hydroxybenzoate, which is derived from the esterification of p-hydroxybenzoic acid. The industrial production of p-hydroxybenzoic acid is a well-established process, often utilizing the Kolbe-Schmidt reaction of potassium phenoxide and carbon dioxide. google.com The availability and cost of high-purity ethyl p-hydroxybenzoate are critical economic factors.

Bromination Process: The key reaction step is the regioselective bromination of ethyl p-hydroxybenzoate. On an industrial scale, factors such as reaction kinetics, heat management, and the safe handling of bromine are paramount. The choice of brominating agent and solvent system is crucial to maximize yield and minimize the formation of byproducts, such as the dibrominated species.

Purification: Achieving the high purity required for pharmaceutical and other specialty applications necessitates robust purification methods. Industrial-scale purification may involve recrystallization, distillation, or chromatography, each with its own set of challenges in terms of solvent use, energy consumption, and waste generation.

Process Safety and Environmental Impact: The handling of bromine, a corrosive and toxic substance, requires stringent safety protocols and specialized equipment. Furthermore, the environmental impact of the process, including the generation of waste streams containing brominated organic compounds and the use of solvents, must be carefully managed in accordance with regulatory standards.

While specific details of commercial production processes are often proprietary, the general principles of fine chemical manufacturing for substituted phenols and benzoates apply. wikipedia.org

Research Chemical Supply and Custom Synthesis Services

This compound is readily available as a research chemical from a variety of suppliers. These companies typically offer the compound in small quantities, ranging from milligrams to several grams, for use in academic and industrial research laboratories. cookechem.comchemicalbook.comheterocyclics.combldpharm.comglpbio.com The purity of the compound offered by these suppliers is generally high, often exceeding 97%.

For researchers requiring larger quantities or specific purities not available off-the-shelf, numerous chemical synthesis companies offer custom synthesis services. These services can provide this compound on a made-to-order basis, often with the flexibility to meet specific customer requirements regarding purity, analytical data, and packaging. This custom synthesis route is particularly valuable for companies in the early stages of drug discovery or process development who require a reliable supply of this key intermediate before committing to large-scale production.

A selection of suppliers offering this compound is presented in the table below:

| Supplier | Availability | Notes |

| CookeChem | In Stock (small quantities) | Provides pricing for various small pack sizes. cookechem.com |

| ChemicalBook | Multiple Suppliers Listed | A platform listing various suppliers of the compound. chemicalbook.com |

| Heterocyclics Inc. | In Stock (small quantities) | Offers the compound with a stated purity of 97%. heterocyclics.com |

| BLD Pharm | In Stock | Lists the compound with its CAS number. bldpharm.com |

| GlpBio | Research Use Only | Supplies the compound for research purposes. glpbio.com |

Q & A

Basic Questions

Q. What are the key physicochemical properties of Ethyl 3-bromo-4-hydroxybenzoate, and how do they influence experimental handling?

- Answer : this compound (C₉H₉BrO₃; MW 245.07) has a melting point of 102.2–103.1°C (hexane solvent) and a predicted boiling point of 297.9±20.0°C . Its density is approximately 1.546 g/cm³, which affects solvent selection for recrystallization. Limited water solubility suggests polar aprotic solvents (e.g., DMSO) are preferable for reactions. Stability data are sparse, but brominated aromatic compounds generally require protection from light and moisture. Researchers should prioritize inert atmospheres for reactions involving nucleophilic substitutions .

Q. What synthetic routes are reported for this compound?